

Population Pharmacokinetic Data of Lurtotecan

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Compound Focus: Lurtotecan

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The table below summarizes the quantitative findings from a prospective population pharmacokinetic-dynamic analysis integrated into a broad Phase II program for **Lurtotecan** [1].

Parameter	Value / Description
Study Type	Phase II Clinical Trial, Population Pharmacokinetic-Dynamic Analysis
Total Patients (Enrolled)	173
Patients with Samples Collected	109 (63%)
Patients Successfully Evaluated	85 (78% of sampled)
Sampling Method	Sparse sampling (two time-points during course one)
Analytical Method	Bayesian algorithm for estimating individual pharmacokinetic parameters
Total Plasma Clearance (CL)	Mean 87 ± 28 L/h
Volume of Distribution	Estimated (specific value not provided in abstract)
Interpatient Variability in CL	Substantial (reflected by standard deviation of 28 L/h)

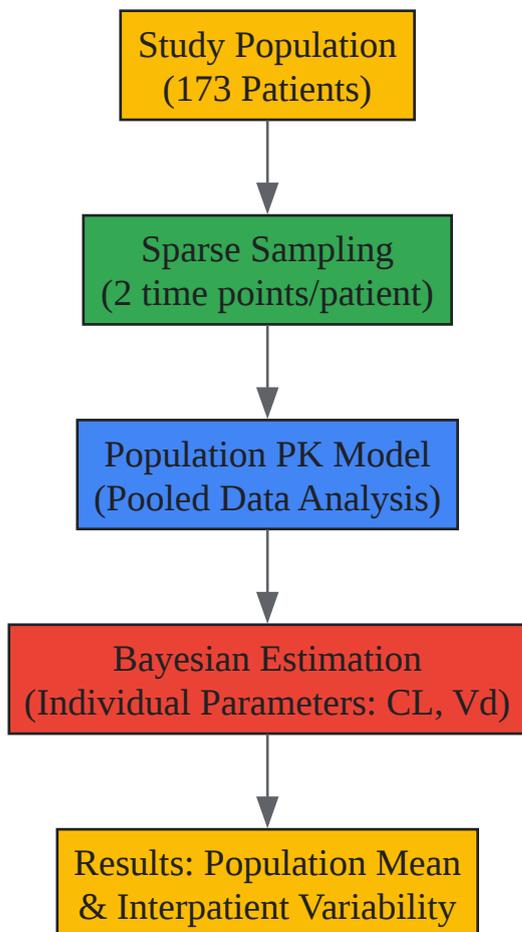
Parameter	Value / Description
Residual Variability in CL Estimate	9.9%

Detailed Experimental Protocol and Methodology

The Phase II study employed a specific methodology designed for efficiency in a clinical trial setting [1]:

- **Prospective Integration:** The population pharmacokinetic analysis was planned and integrated into the Phase II program from the outset, rather than being a retrospective addition.
- **Sparse Sampling Strategy:** Instead of taking numerous blood samples from each patient, a sparse sampling method was used. During the first treatment course, only **two blood samples** were collected from each patient at strategic time points. This minimizes the burden on patients and clinical staff.
- **Population PK Analysis:** The data from all patients were pooled and analyzed using a **population pharmacokinetic model**. This approach allows for the estimation of the typical pharmacokinetic parameters in the population, the extent of inter-individual variability (e.g., the substantial 28 L/h variability in clearance), and the residual unexplained variability.
- **Bayesian Estimation:** A **Bayesian algorithm** was used to "borrow strength" from the entire population to estimate individual pharmacokinetic parameters (specifically total plasma clearance and volume of distribution) for each patient, despite the limited data points from each individual.

The following diagram illustrates the workflow of this population PK analysis.



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Context and Further Development

To help you contextualize this data, here is some additional information about **Lurtotecan**:

- **Drug Profile:** **Lurtotecan** is a novel, water-soluble, camptothecin-derived topoisomerase I inhibitor. It was also known by the codes **G1147211** and was investigated in a liposomal formulation called **NX 211** or **OSI-211** [2].
- **Preclinical Promise:** The liposomal formulation (NX 211) was developed to improve the drug's profile. Preclinical models showed it could produce a much higher drug exposure (a 1000-fold greater AUC) and a longer half-life compared to the unencapsulated drug, suggesting a potentially improved therapeutic index [2].
- **Clinical Findings:** The population PK analysis concluded that while prospective implementation of such analysis was feasible, **no significant relationships were observed between exposure parameters and either toxicity or tumor response** in this heterogeneous Phase II population [1].

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References

1. and dynamic analysis of the... Population pharmacokinetic [pubmed.ncbi.nlm.nih.gov]
2. Lurtotecan - an overview [sciencedirect.com]

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